Product packaging for N,N',N'',N'''-Tetraacetylglycoluril(Cat. No.:CAS No. 10543-60-9)

N,N',N'',N'''-Tetraacetylglycoluril

Cat. No.: B030993
CAS No.: 10543-60-9
M. Wt: 310.26 g/mol
InChI Key: KIHGYZTVBURVBA-UHFFFAOYSA-N
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Description

Overview N,N',N'',N'''-Tetraacetylglycoluril (TAGU) is a multifunctional bicyclic urea derivative that serves as a high-value reagent in industrial chemistry and supramolecular research. This compound is characterized by its four acetyl groups attached to a stable glycoluril core, making it an effective agent for transfer reactions and polymer synthesis. Research Applications and Value • Bleaching Activator: TAGU is extensively studied as a bleaching activator in solid detergent formulations. It acts as a precursor for peracetic acid, enhancing the bleaching efficiency of sodium percarbonate at lower temperatures . • Supramolecular Chemistry: As a building block for synthesizing complex supramolecular compounds like cucurbiturils, TAGU helps create host molecules that can bind to various neutral and cationic species . • Selective Acylating Agent: TAGU functions as a soft acylating agent for biogenic organic substrates, facilitating the N- and O-acylation of amines and alcohols in synthetic pathways . • Polymer Stabilizer and Intermediate: Its high functionality makes it a valuable intermediate and stabilizer in the production of various polymers and other specialty chemicals . Physical and Chemical Properties This product is supplied as a white crystalline powder with a melting point of approximately 243°C and a density of 1.512 g/cm³ . Researchers should note that this compound is classified for acute oral toxicity (H300) and requires appropriate safety measures, including the use of personal protective equipment . Handling and Usage This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Strictly not for veterinary or household application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O6 B030993 N,N',N'',N'''-Tetraacetylglycoluril CAS No. 10543-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,6-tetraacetyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N4O6/c1-5(17)13-9-10(15(7(3)19)11(13)21)16(8(4)20)12(22)14(9)6(2)18/h9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGYZTVBURVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2C(N(C1=O)C(=O)C)N(C(=O)N2C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065118
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10543-60-9
Record name Tetraacetylglycoluril
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Record name Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetraacetyltetrahydro-
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Record name 1,3,4,6-tetraacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
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Synthetic Methodologies for N,n ,n ,n Tetraacetylglycoluril

Established Synthetic Pathways to N,N',N'',N'''-Tetraacetylglycoluril

The primary and most established method for synthesizing this compound involves the acetylation of glycoluril (B30988). Glycoluril itself is typically synthesized through the condensation reaction of urea (B33335) and glyoxal (B1671930) in an acidic environment. google.com

The acetylation of glycoluril is commonly carried out using acetic anhydride (B1165640). This reaction can be performed under either acidic or basic conditions. To achieve high yields, often exceeding 85%, a specific molar ratio of acetic anhydride to glycoluril is employed, typically around 4:1. The reaction is generally conducted at temperatures ranging from 80 to 100°C for a duration of 6 to 8 hours. The use of a catalytic amount of sulfuric acid can enhance the efficiency of the reaction. The acid protonates the amine groups of the glycoluril, which facilitates the nucleophilic acylation by the acetic anhydride.

An alternative, more environmentally friendly approach to the synthesis of TAGU is through mechanochemistry. This solvent-free method involves the direct grinding of glycoluril with acetic anhydride and has been shown to produce comparable yields of 82-88%.

Acylation Reactions for N-Acetylated Glycolurils

Acylation is a fundamental process in the synthesis of N-acetylated glycolurils, with various reagents and strategies employed to achieve desired products.

Acetic anhydride is the most conventional and widely used acylation reagent for the synthesis of this compound from glycoluril. researchgate.net Its effectiveness is well-established, leading to high yields of the tetra-acetylated product under optimized conditions. Other phosphorus-containing catalysts, such as phosphorous acid and phosphoric acid, have also been studied in conjunction with acetic anhydride at 140°C. researchgate.net The use of 4 equivalents of these acids relative to glycoluril has been found to be optimal for achieving maximum yields of 95–98%. researchgate.net

Interestingly, this compound itself can act as a selective and mild acylating agent. mdpi.com It demonstrates high selectivity for the acetylation of primary amines. mdpi.com For instance, in the synthesis of a monoacetylated compound, TAGU showed excellent selectivity for primary amine acetylation, resulting in a 92% yield when refluxed in dichloromethane (B109758). mdpi.com This is a significant improvement over using acetic acid in dichloromethane, which only provided a 24% yield even with the addition of anhydrous magnesium sulfate. mdpi.com

When reacting with nucleophilic compounds such as amines, phenols, and thiols, TAGU transfers its four acetyl groups in two distinct stages. The first stage involves the transfer of two acetyl groups, which can be harnessed for the preparative acetylation of these nucleophiles under mild conditions. researchgate.net For example, 3-(Ethylamino)propylamine is exclusively acetylated at its primary amino group by TAGU. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

The choice of solvent can influence the outcome of N-acetylation reactions. While some methods are solvent-free, such as mechanochemical synthesis, others utilize solvents like dichloromethane. mdpi.com In the selective acetylation of a primary amine using TAGU, refluxing in dichloromethane proved to be an effective condition. mdpi.com The positive effect of phosphorus acids in the synthesis of tetraacetylglycoluril may be partly attributed to their ability to solubilize the glycoluril substrate. researchgate.net

Temperature is a critical factor in the synthesis of TAGU. The acetylation of glycoluril with acetic anhydride is typically performed at temperatures between 80–100°C. In studies involving phosphorus-containing catalysts, a higher temperature of 140°C was employed. researchgate.net

Catalysis plays a significant role in enhancing reaction rates and yields. As mentioned, sulfuric acid is a common catalyst for the acetylation of glycoluril. Phosphorus-containing acids like phosphorous acid and phosphoric acid have also demonstrated strong catalytic activity, leading to yields as high as 95-98%. researchgate.net The use of 1-hydroxyethane-1,1-diyldiphosphonic acid (HEDP) has also been investigated, although its effect can lead to both N-acetylation and deacetylation. researchgate.net

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound (TAGU) are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a product of high purity. The choice of purification method is largely dependent on the initial purity of the crude product and the scale of the synthesis. The most common and established techniques involve filtration, washing, and recrystallization, while chromatographic methods offer higher resolution for achieving analytical-grade purity.

Following the acetylation of glycoluril, the reaction mixture is typically cooled, which often induces the precipitation of the crude this compound. The initial isolation step involves the filtration of this solid product from the reaction medium. To remove residual acid catalysts (such as sulfuric acid) and excess acetic anhydride, the filtered cake is thoroughly washed. An aqueous solution of a mild base, like sodium bicarbonate, is often used to neutralize any remaining acid, followed by washing with cold water to remove salts and other water-soluble impurities.

Recrystallization is the most widely employed method for the purification of crude this compound. This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a suitable hot solvent to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The selection of an appropriate solvent is crucial for effective purification. Solvents such as ethanol (B145695) and toluene (B28343) have been reported to be effective for the recrystallization of this compound, yielding a white crystalline product with purity often exceeding 98%. The process of recrystallization not only purifies the compound but can also improve its crystalline morphology. mdpi.com

For applications requiring very high purity, or for the separation of closely related derivatives, chromatographic techniques are utilized. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of glycoluril derivatives. researchgate.netresearchgate.net While specific protocols for the preparative HPLC of this compound are not extensively detailed in readily available literature, methods for related N-methylated glycolurils have been developed. These methods often employ reversed-phase columns with eluents such as mixtures of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netresearchgate.net Column chromatography using silica (B1680970) gel is another viable option for purification on a laboratory scale. ebm-journal.orgnih.gov

The table below summarizes the common purification techniques used for this compound.

TechniqueDescriptionKey Parameters/ReagentsTypical Purity Achieved
Filtration & WashingInitial separation of the crude solid product from the reaction mixture.Aqueous sodium bicarbonate, Cold waterCrude
RecrystallizationPurification based on differential solubility. The most common method for bulk purification.Solvents: Ethanol, Toluene>98%
High-Performance Liquid Chromatography (HPLC)High-resolution separation for analytical or high-purity samples.Reversed-phase columns, Methanol/water or Acetonitrile/water gradientsHigh (>99%)
Column ChromatographySolid-phase separation for laboratory-scale purification.Stationary phase: Silica gel; Eluent: Chloroform (B151607)/methanol mixtures researchgate.netVariable, dependent on conditions

Novel Approaches to this compound Synthesis

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of this compound. These novel approaches aim to reduce the use of harsh reagents, minimize solvent waste, and improve reaction yields and conditions compared to traditional methods that often rely on strong acid catalysts and high temperatures.

Mechanochemical Synthesis represents a significant advancement in the green synthesis of this compound. This solvent-free method involves the grinding of solid reactants, in this case, glycoluril and acetic anhydride, in a ball mill. The mechanical energy supplied during milling initiates the chemical reaction. This approach offers several advantages, including the elimination of bulk solvents, reduced reaction times, and often milder reaction conditions. Mechanochemical synthesis of this compound has been shown to produce the target compound in yields comparable to traditional methods, making it an attractive green alternative. researchgate.net

Another innovative strategy involves the use of phosphorus-containing catalysts . Studies have shown that acids like phosphorous acid and phosphoric acid can effectively catalyze the acylation of glycoluril with acetic anhydride. researchgate.net This method can lead to excellent yields (up to 98%) under specific conditions. The catalytic action of these phosphorus acids is believed to be complemented by their ability to help solubilize the glycoluril substrate, thereby enhancing the reaction rate. researchgate.net This approach provides a high-yield pathway that can be optimized for industrial production.

Green Aqueous-Phase Synthesis is also being explored as a sustainable route. While primarily developed for unsubstituted glycolurils via the condensation of urea and 1,2-diketones using phosphoric anhydride (P₄O₁₀) as a catalyst in water, this methodology can be adapted for this compound. The concept involves performing the initial glycoluril synthesis in an aqueous medium, followed by the introduction of an acetylating agent. This approach aligns with the principles of green chemistry by utilizing water as a benign solvent.

The table below details some of the novel synthetic approaches for this compound.

MethodReagents & CatalystsConditionsReported YieldKey Advantages
Mechanochemical SynthesisGlycoluril, Acetic anhydrideBall milling, Room Temperature, ~2 hours 82–88% Solvent-free, reduced energy consumption, shorter reaction time. beilstein-journals.org
Phosphorus-Containing CatalystsGlycoluril, Acetic anhydride, Phosphorous acid or Phosphoric acid140°C researchgate.net95–98% researchgate.netHigh yield, improved substrate solubility. researchgate.net
Green Aqueous-Phase SynthesisUrea, 1,2-Diketones, P₄O₁₀ (for glycoluril core), followed by an acetyl donorAqueous medium 80-85% (for acetylation step) Use of water as a green solvent.

Reaction Mechanisms and Chemical Reactivity of N,n ,n ,n Tetraacetylglycoluril

Electrophilic Attack on Glycoluril (B30988) Scaffolds

Electrophilic attack on a glycoluril scaffold is less common due to the electron-withdrawing nature of the carbonyl groups, which deactivates the ring system towards electrophiles. uoanbar.edu.iq However, reactions can occur under specific conditions, often involving the nitrogen atoms of the urea (B33335) fragments. The lone pairs of electrons on the nitrogen atoms can act as nucleophilic centers, attacking electrophiles. For instance, protonation can occur at the nitrogen or carbonyl oxygen atoms. The reactivity towards electrophiles can be influenced by the substituents on the nitrogen atoms. Electron-donating groups would enhance the nucleophilicity of the nitrogens, making electrophilic attack more favorable. Conversely, electron-withdrawing groups, such as the acetyl groups in TAGU, decrease the electron density on the nitrogen atoms, making them less susceptible to electrophilic attack.

In some cases, electrophilic attack can occur on the aromatic rings of substituents attached to the glycoluril core, following the principles of electrophilic aromatic substitution. wikipedia.org The directing effects of the glycoluril moiety would depend on its electronic influence on the attached aromatic ring.

Role as an Acylating Agent in Organic Synthesis

N,N',N'',N'''-Tetraacetylglycoluril (TAGU) serves as a mild and selective acylating agent in organic synthesis. sphinxsai.com It is particularly effective for the N-acetylation of primary amines and has also been used for the O-acetylation of alcohols. sphinxsai.com

The mechanism of acylation by TAGU involves the transfer of an acetyl group to a nucleophile. utsa.edu The reaction is believed to proceed through a tetrahedral intermediate formed by the nucleophilic attack on one of the acetyl carbonyl carbons. utsa.edu The selectivity of TAGU for acylating primary amines over other functional groups like alcohols or secondary amines is a key feature. This selectivity can be attributed to the higher nucleophilicity of primary amines and can be controlled by the choice of reaction conditions, such as the solvent. For example, N-acylation is often favored in non-polar solvents, while O-acylation can be achieved in polar solvents.

Kinetic studies have shown that N-acylation can proceed at a faster rate than O-acylation under the same conditions. The reaction often involves the formation of an acyl-imidazole intermediate when imidazole-containing species are present, which then facilitates the acyl transfer. nih.gov

The stereochemical outcome of a reaction can be significantly influenced by the reagents used. In acylation reactions, if the substrate is chiral, the use of a chiral acylating agent can lead to diastereomeric products. While TAGU itself is an achiral molecule, its rigid bicyclic structure can influence the stereoselectivity of reactions involving chiral substrates. The steric bulk and the defined orientation of the acetyl groups can create a specific steric environment around the reaction center, potentially favoring the formation of one stereoisomer over another.

The degree of stereoselectivity can also be affected by the structure of the substrate, particularly the groups near the reaction site. nih.gov In glycosylation reactions, for instance, the structure of the glycosyl acceptor has been shown to have a significant impact on the stereoselectivity of the glycosidic bond formation. nih.gov While specific studies on the influence of TAGU on stereoselectivity are not extensively detailed in the provided search results, the general principles of stereoselective synthesis suggest that its well-defined structure could be leveraged to control the stereochemical course of acylation reactions. nih.govsemanticscholar.org

Stability and Degradation Pathways

This compound (TAGU) is a stable, white crystalline powder under recommended storage conditions. However, its stability is significantly influenced by environmental factors, particularly pH. The degradation of TAGU primarily occurs through hydrolysis, with the rate and pathway being highly dependent on the acidic or alkaline nature of the aqueous environment.

Hydrolytic Degradation:

Acidic Conditions (pH < 3): Under acidic conditions, TAGU undergoes rapid hydrolysis. The mechanism involves the protonation of the urea carbonyl group, which facilitates the cleavage of the acetyl groups. This process leads to the formation of glycoluril and acetic acid. At 25°C, the half-life (t₁/₂) for this reaction is approximately 2 hours.

Alkaline Conditions (pH > 10): In alkaline environments, the hydrolysis is base-catalyzed. The hydroxide (B78521) ions act as nucleophiles, attacking the acetyl groups and leading to the formation of glycoluril and acetate (B1210297) ions. This process is even faster than in acidic conditions, with a half-life of about 30 minutes at 25°C.

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and identifying potential degradation products. nih.govrjptonline.org These studies often involve subjecting the compound to more extreme conditions than those encountered during normal handling and storage, such as refluxing in strong acids or bases. rjptonline.org The insights gained from such studies are essential for developing stable formulations and establishing appropriate storage conditions. rjptonline.org

The degradation pathways of TAGU are not limited to simple hydrolysis. Under certain conditions, partial deacetylation can occur, leading to the formation of various partially acetylated glycoluril derivatives. For instance, studies have shown that under specific acid-catalyzed conditions in the presence of urea or its derivatives, tetraacetylglycoluril can undergo bis-deacetylation. researchgate.net However, further deacetylation of N,N'-diacetylglycoluril to glycoluril is sterically and hydrolytically hindered. researchgate.net

Interactive Data Table: Hydrolysis of this compound

ConditionpHPrimary Degradation ProductsHalf-life (t₁/₂) at 25°C
Acidic< 3Glycoluril, Acetic Acid~ 2 hours
Alkaline> 10Glycoluril, Acetate Ions~ 30 minutes

Theoretical Studies on Reaction Energetics and Transition States

Theoretical and computational chemistry provide powerful tools for investigating the energetics and mechanisms of chemical reactions at a molecular level. fossee.indtu.dk These methods allow for the calculation of reaction energies, the identification of transient transition states, and the exploration of potential energy surfaces, offering insights that are often difficult to obtain through experimental means alone. fossee.inmit.edu

For a chemical reaction to proceed, the reactants must overcome an energy barrier, passing through a high-energy transition state before forming products. mit.edu The energy required to reach this transition state is known as the activation energy. Computational models, such as those based on density functional theory (DFT), can be used to calculate the structures and energies of these fleeting transition states. mit.edu

In the context of this compound, theoretical studies can elucidate the energetics of its various reactions, such as hydrolysis and acylation. For example, by modeling the reaction pathway, it is possible to calculate the activation energies for the acid-catalyzed and base-catalyzed hydrolysis of the acetyl groups. These calculations can help to explain the observed differences in reaction rates under different pH conditions.

The energetics of a reaction can be described by various thermodynamic quantities, including the total energy change (ΔE), enthalpy change (ΔH), and Gibbs free energy change (ΔG). uni-muenchen.de Theoretical calculations can provide values for these parameters, indicating whether a reaction is energetically favorable (exergonic) or unfavorable (endergonic). uni-muenchen.de For instance, the bond dissociation energy, which is the energy required to break a specific bond homolytically, can be calculated to understand the stability of different parts of the TAGU molecule. uni-muenchen.de

Recent advancements in computational methods, such as the growing string method and the use of machine learning potentials, have made the process of finding transition states and mapping reaction pathways more efficient and accessible. nih.govarxiv.org These techniques can be applied to study the complex reactions involving TAGU, providing a detailed understanding of its chemical reactivity.

Interactive Data Table: Key Concepts in Theoretical Reaction Studies

ConceptDescriptionRelevance to this compound
Potential Energy Surface (PES) A multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates.Mapping the PES for reactions of TAGU helps to identify reaction pathways and transition states.
Transition State (TS) A high-energy, unstable configuration of atoms that exists for a very short time as reactants are converted into products. fossee.inCalculating the structure and energy of the TS for TAGU's hydrolysis can explain its reactivity.
Activation Energy (Ea) The minimum amount of energy required for a chemical reaction to occur.Determines the rate of reactions such as the hydrolysis or acylation involving TAGU.
Reaction Energetics The study of the energy changes that accompany a chemical reaction, including enthalpy and Gibbs free energy. uni-muenchen.dePredicts the spontaneity and energy balance of TAGU's degradation and synthetic reactions.

Structural Analysis and Characterization of N,n ,n ,n Tetraacetylglycoluril

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of synthesized TAGU. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in providing a comprehensive structural profile of the molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net For TAGU, both ¹H and ¹³C NMR are crucial for confirming its structure. researchgate.net

The ¹H NMR spectrum of TAGU is characterized by distinct signals that correspond to the different types of protons present in the molecule. The successful acetylation of the parent glycoluril (B30988) is confirmed by the appearance of a signal for the acetyl methyl protons and the disappearance of the N-H proton signals of glycoluril.

Acetyl Protons (CH₃): A prominent singlet appears in the upfield region of the spectrum, typically around δ 2.38 ppm, which integrates to 12 protons. researchgate.net This signal is indicative of the four equivalent acetyl groups attached to the nitrogen atoms. The chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group. ucl.ac.ukchemistrysteps.com

Methine Protons (CH-CH): The two equivalent methine protons on the glycoluril backbone give rise to a singlet at approximately δ 6.38 ppm. researchgate.net The downfield shift of these protons is a result of their position within the bicyclic ring system and proximity to nitrogen atoms and carbonyl groups. libretexts.org

Interactive Data Table: ¹H NMR Chemical Shifts for N,N',N'',N'''-Tetraacetylglycoluril

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
Acetyl (CH₃)~2.38Singlet12H
Methine (CH)~6.38Singlet2H
Data sourced from DMSO-d₆ solvent. researchgate.net

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of TAGU. libretexts.org Each unique carbon environment produces a distinct signal, allowing for the complete assignment of the carbon framework. savemyexams.com

Acetyl Carbonyl Carbons (C=O): The four carbonyl carbons of the acetyl groups are chemically equivalent and resonate at approximately δ 169.42 ppm. researchgate.net This downfield shift is characteristic of carbonyl carbons in amide-like environments. libretexts.org

Urea (B33335) Carbonyl Carbons (C=O): The two carbonyl carbons within the fused imidazolidinone rings of the glycoluril core are also equivalent and appear at a distinct chemical shift of around δ 151.48 ppm. researchgate.net

Methine Carbons (CH): The two equivalent methine carbons of the bicyclic backbone show a signal at approximately δ 62.61 ppm. researchgate.net

Acetyl Methyl Carbons (CH₃): The four methyl carbons of the acetyl groups are equivalent and give rise to a signal in the upfield region at about δ 25.11 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon TypeChemical Shift (δ, ppm)
Acetyl Carbonyl (C=O)~169.42
Urea Carbonyl (C=O)~151.48
Methine (CH)~62.61
Acetyl Methyl (CH₃)~25.11
Data sourced from DMSO-d₆ solvent. researchgate.net

The simplicity of the ¹H and ¹³C NMR spectra, showing single peaks for the four acetyl groups and the two methine protons/carbons, indicates a high degree of molecular symmetry. researchgate.net This is consistent with a molecule where the four acetyl groups and the two halves of the glycoluril backbone are chemically equivalent on the NMR timescale. mdpi.com This suggests rapid conformational dynamics or a static symmetric conformation. The spatial arrangement of the acetyl groups and the conformation of the bicyclic system can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can provide through-space correlations between protons. nih.govresearchgate.net

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

In mass spectrometry, this compound will exhibit a molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) corresponding to its molecular weight (310.26 g/mol ). The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for acylated compounds involve the cleavage of the acyl group. libretexts.orgresearchgate.net

For TAGU, the fragmentation is likely to proceed through the following pathways:

Loss of a ketene (B1206846) (CH₂=C=O) group: This is a common fragmentation for N-acetyl compounds, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 42]⁺.

Loss of an acetyl radical (CH₃CO•): This cleavage would lead to a fragment ion at [M - 43]⁺.

Sequential loss of acetyl or ketene groups: Further fragmentation can occur, leading to a series of peaks corresponding to the successive loss of the four acetyl groups.

Cleavage of the glycoluril ring system: The bicyclic core can also fragment, although this typically requires higher energy. researchgate.net

The specific fragmentation pattern can be influenced by the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI-MS is known to cause extensive fragmentation, providing detailed structural information, while ESI is a softer ionization technique that often preserves the molecular ion.

Mass Spectrometry (MS)

Application of EI-MS in Glycoluril Derivative Confirmation

Electron Ionization Mass Spectrometry (EI-MS) is a widely utilized technique for confirming the structure of low molecular weight glycoluril derivatives. researchgate.net This method involves introducing a sample into the ionization source of a mass spectrometer, where it is bombarded with high-energy electrons, typically at 70 eV. youtube.comnih.gov This process leads to the formation of a molecular ion and various fragment ions, which are characteristic of the compound's structure. nih.govsrce.hr

In the analysis of this compound and other N-acylated glycoluril derivatives, EI-MS provides valuable information for structural elucidation. researchgate.net The resulting mass spectrum displays a pattern of ions that can be pieced together to confirm the presence of the acetyl groups and the core glycoluril framework. researchgate.net However, a significant challenge with EI-MS is that it can sometimes lead to extensive fragmentation, potentially obscuring the molecular ion peak, which is crucial for determining the molecular weight. youtube.comyoutube.com

For many glycoluril derivatives, which can be non-volatile, the direct input method is often employed, where the substance is introduced directly into the ionization source without prior chromatographic separation. researchgate.net While effective for pure substances, this approach is not suitable for analyzing mixtures. researchgate.net Furthermore, the high-energy nature of EI-MS makes it generally incompatible with liquid chromatography, limiting its application for the analysis of complex mixtures of non-volatile glycoluril compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical method for the characterization of this compound, providing key insights into its molecular structure. researchgate.net This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. wiley.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. wiley.comlibretexts.org

For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. researchgate.net The most prominent of these are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two different types of carbonyl groups (amide and acetyl), multiple bands are observed in this region. researchgate.net

A comparison with the IR spectrum of the parent compound, glycoluril, highlights the structural changes resulting from acetylation. Glycoluril exhibits a characteristic N-H stretching band, which is absent in the spectrum of this compound. researchgate.net Conversely, the appearance of strong C=O stretching bands from the acetyl groups is a clear indicator of successful acetylation. researchgate.netmodares.ac.ir

The table below summarizes the characteristic IR absorption bands for this compound compared to glycoluril. researchgate.net

Functional GroupThis compound (cm⁻¹)Glycoluril (cm⁻¹)Vibrational Mode
C=O (acetyl)1753, 1733-Stretching
C=O (urea)16951675Stretching
N-H-3209Stretching

Note: The specific wavenumbers can vary slightly depending on the sample preparation method (e.g., KBr disc, Nujol mull). researchgate.netchemicalbook.com

Raman Spectroscopy Applications

Raman spectroscopy is a valuable analytical tool that provides complementary information to IR spectroscopy for the structural characterization of this compound. wikipedia.org This technique relies on the inelastic scattering of monochromatic light, usually from a laser, which interacts with the molecular vibrations of the sample. wikipedia.org The resulting Raman spectrum provides a detailed fingerprint of the molecule's vibrational modes. wikipedia.orgresearchgate.net

While less commonly reported in the literature for this specific compound compared to IR spectroscopy, Raman spectroscopy can be effectively used to identify and characterize the key functional groups within the this compound molecule. researchgate.net The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

Key applications of Raman spectroscopy in the analysis of this compound include:

Confirmation of the Glycoluril Skeleton: The characteristic vibrations of the fused ring system can be identified.

Identification of Acetyl Groups: The C=O stretching vibrations of the acetyl groups will produce distinct Raman bands.

Structural Fingerprinting: The entire Raman spectrum serves as a unique identifier for the compound, useful for quality control and distinguishing it from related derivatives. wikipedia.orgresearchgate.net

Although specific Raman spectral data for this compound is not extensively detailed in the provided search results, the general principles of Raman spectroscopy suggest its utility in confirming the compound's structure and purity. nih.govualberta.ca

X-ray Diffraction Studies of this compound and Related Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to glycoluril and its derivatives to elucidate their molecular and crystal structures.

Dihedral Angles and Imidazolinone Ring Orientations

The spatial relationship between the two fused imidazolidinone rings is defined by the dihedral angle between their mean planes. In the parent glycoluril molecule, this angle is approximately 124.1°. For N,N',N'''-Tetraacetylglycoluril, the introduction of the bulky acetyl groups can influence this dihedral angle. researchgate.net The orientation of the acetyl groups relative to the bicyclic core is also a key structural feature. These groups can rotate around the N-C bonds, leading to different conformational isomers. The specific dihedral angles adopted in the crystalline state are a result of minimizing steric hindrance and optimizing intermolecular interactions.

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone technique for the analysis of glycoluril and its derivatives. The majority of research efforts in this area are concentrated on determining the purity of the compounds and identifying any related impurities that may be present from the synthesis process. researchgate.net Both gas and liquid chromatography are employed, with the choice of method often depending on the volatility and solubility of the specific glycoluril derivative being analyzed. researchgate.net

Gas chromatography is a suitable method for the analysis of volatile derivatives of glycoluril, such as its N-alkylated forms. While this compound itself has low volatility, GC methods have been developed for more volatile analogues like N,N,N,N-tetramethylglycoluril and N,N,N,N-tetraethylglycoluril. These methods provide a framework for how volatile derivatives and potential impurities could be analyzed.

For instance, a method for analyzing N,N,N,N-tetramethylglycoluril in biological fluids involves extraction with chloroform (B151607) followed by GC separation. The analysis uses a packed column and isothermal conditions to achieve separation. Similarly, a GC method for N,N,N,N-tetraethylglycoluril utilizes a capillary column and an internal standard for quantification. The retention times in this method were reported to be 20 minutes for N,N,N,N-tetraethylglycoluril and 24 minutes for the internal standard, N,N-dimethyl-N,N-diethylglycoluril.

Gas chromatography-mass spectrometry (GC-MS) has also been used to identify isomers of dimethylglycoluril by analyzing their fragmentation patterns. researchgate.net However, the application of GC-MS can be limited for non-volatile compounds, which is characteristic of many glycoluril derivatives. researchgate.net

Table 1: Examples of Gas Chromatography (GC) Conditions for Glycoluril Derivatives

AnalyteColumn TypeStationary PhaseTemperature ProgramCarrier GasReference
N,N,N,N-TetramethylglycolurilPacked Steel Column3% Diphenyldimethylpolysiloxane (OV-17) on Chromosorb-GIsothermal at 240 °CNitrogen (35 ml/min)
N,N,N,N-TetraethylglycolurilCapillary Glass Column (0.26 mm x 25 m)Xe-60 (Cyanoethyl methylsiloxane)Isothermal at 185 °CNot Specified (2 ml/min)

High-Performance Liquid Chromatography (HPLC) is a more widely used technique for the analysis of this compound and other less volatile glycoluril derivatives. researchgate.netwikipedia.org It is a powerful tool for assessing compound purity, identifying byproducts from synthesis, and separating complex mixtures of isomers. researchgate.net Commercial suppliers of this compound often use HPLC to certify its purity, which is typically greater than 98%. tcichemicals.com

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for glycoluril analysis. wikipedia.orgresearchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention of different N-methyl derivatives of glycoluril has been shown to depend on the number and position of the methyl groups in the structure. researchgate.net

Researchers have investigated various stationary phases to achieve optimal separation. A study on N-methyl derivatives of glycoluril found that a stationary phase with a pentafluorophenylpropyl (PFP) ligand provided a complete separation of mono-, di-, and tetramethylglycolurils in under 4.5 minutes using a gradient elution. researchgate.net This highlights the importance of stationary phase selection for achieving different selectivity based on molecular shape. researchgate.net In another example, the analysis of tetramethoxy methyl glycoluril by HPLC revealed the presence of byproducts, underscoring the technique's utility in impurity profiling.

Table 2: High-Performance Liquid Chromatography (HPLC) for Glycoluril Derivatives

Analyte(s)Stationary PhaseMobile PhaseDetectionKey FindingReference
N-Methyl Derivatives of GlycolurilLuna 5u PFP(2)Gradient; Water-basedUVComplete separation of isomers in 4.5 min. Retention depends on the number and position of CH3 groups. researchgate.netresearchgate.net
This compoundC18Not SpecifiedUV at 210 nmUsed to assess purity, typically >98%.
Tetramethoxy methyl glycolurilNot SpecifiedAcetonitrile (B52724)/WaterNot SpecifiedPurity of 86.66% was determined, with byproducts identified.

Electrochemical Methods in Glycoluril Analysis

The application of electrochemical methods for the direct analysis of glycoluril and its derivatives, including this compound, is uncommon. researchgate.netresearchgate.net This limitation is primarily attributed to the inherent physicochemical properties of these compounds, namely their low solubility and high chemical inertness, which make them electrochemically inactive under typical conditions. researchgate.netresearchgate.net

Despite these challenges, some indirect applications have been reported. Voltammetry, for example, has been used to analyze guest-host complexes where a glycoluril-based macrocycle (like cucurbit ru.nluril) encapsulates an electrochemically active guest molecule, such as ferrocene. researchgate.netresearchgate.net In these cases, the analytical signal originates from the metal in the guest compound, not the glycoluril host itself. researchgate.netresearchgate.net

Furthermore, glycoluril derivatives have been used to modify electrode surfaces for the analysis of other substances. researchgate.netresearchgate.net For instance, a phosphorylated glycoluril derivative, which is not electrochemically active on its own, was used to modify an electrode for the determination of cholesterol. researchgate.netresearchgate.net Polarography has also been explored for studying macrocyclic complexes of glycoluril with various metals, where the analytical signal is related to the metal concentration. researchgate.netresearchgate.net However, direct electrochemical determination of the glycoluril structure itself remains a significant challenge. researchgate.net

Advanced Applications and Research Frontiers of N,n ,n ,n Tetraacetylglycoluril

Utilization in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of multiple discrete molecules, has been significantly influenced by building blocks derived from glycoluril (B30988). openmedicinalchemistryjournal.com The acetylated derivative, TAGU, plays a crucial role as a precursor and a model for understanding the non-covalent interactions that govern molecular assembly.

N,N',N'',N'''-Tetraacetylglycoluril serves as an important precursor for the synthesis of macrocyclic host compounds. The parent structure, glycoluril, is the fundamental building block for the cucurbit[n]uril (CB[n]) and bambus[n]uril families of macrocycles. researchgate.netnih.gov These molecules are synthesized through an acid-catalyzed condensation reaction of glycoluril units with formaldehyde, forming barrel-shaped containers (cucurbiturils) or anion-binding hosts (bambusurils). google.comresearchgate.net

The use of substituted glycoluril derivatives, such as TAGU, allows for the creation of functionalized macrocycles with modified properties. researchgate.net While the direct synthesis of the parent macrocycles uses unsubstituted glycoluril, derivatives like TAGU are essential for producing second-generation hosts with altered solubility, reactivity, and guest-binding capabilities. The acetyl groups can be hydrolyzed during the reaction or serve as protecting groups to control the condensation process, ultimately leading to the formation of partially or fully substituted cucurbit[n]urils. This approach provides a pathway to tailor the physical and chemical properties of the resulting macrocycles for specific applications in areas like drug delivery and molecular sensing. nih.gov

While the macrocyclic products derived from glycoluril are famous for their molecular recognition capabilities, acyclic glycoluril oligomers—which are structurally analogous to this compound—also exhibit significant host-guest chemistry. nih.govnih.gov These acyclic receptors, pre-organized into a C-shape by their glycoluril backbone, retain the key binding features of the macrocyclic CB[n] family, including a hydrophobic cavity and electronegative carbonyl portals. nih.gov

These acyclic hosts are capable of forming stable complexes with various guest molecules, particularly hydrophobic cations, in aqueous solutions. nih.gov Research on acyclic glycoluril tetramers and pentamers demonstrates that they can effectively bind guests, although their conformational flexibility can lead to lower association constants (Kₐ) compared to their rigid macrocyclic counterparts. nih.gov This study of acyclic hosts provides critical insight into the fundamental non-covalent interactions—such as hydrophobic effects and ion-dipole interactions—that drive molecular recognition in glycoluril-based systems. The binding affinities of these acyclic hosts have been quantified, showcasing their potential as receptors in their own right. nih.gov

Host CompoundGuest CompoundAssociation Constant (Kₐ) in M⁻¹
Acyclic Receptor P2Hexamethylenediammonium19,800
Acyclic Receptor P2Pentamethylenediammonium11,300
Acyclic Receptor P2Adamantylammonium1,950
Acyclic Receptor P1Hexamethylenediammonium1,400
Acyclic Receptor P1Pentamethylenediammonium950
Acyclic Receptor P1Adamantylammonium375

This table presents the association constants (Kₐ) for host-guest complexes formed between two different acyclic cucurbit[n]uril-type receptors (P1 and P2) and various cationic guests in an aqueous solution. Data sourced from scientific literature. nih.gov

Role in the Synthesis of Biologically Active Compounds

The reactivity and structural framework of this compound make it a valuable tool in the synthesis of compounds with potential therapeutic applications. Its utility spans from being a specific reagent in drug development to a direct inhibitor of key enzymes.

In the field of drug discovery, this compound is employed as a mild and selective acylating agent, showing a high preference for primary amines. This selectivity is highly desirable in the synthesis of complex molecules, allowing for precise modification without affecting other sensitive functional groups. Furthermore, the core glycoluril scaffold is a recognized structural motif in the development of pharmacologically active compounds, including those with antitumor properties. researchgate.net

Research has shown that TAGU can be used as an intermediate to synthesize drug derivatives with enhanced efficacy and bioavailability. For instance, its application in the synthesis of novel anti-cancer agents has been explored, demonstrating the potential of the glycoluril framework as a scaffold for building new therapeutic agents. researchgate.net The prevalence of nitrogen-containing heterocyclic compounds in modern pharmaceuticals underscores the importance of scaffolds like glycoluril in drug design and development. openmedicinalchemistryjournal.comnih.gov

This compound has demonstrated potential as a direct inhibitor of β-N-acetylhexosaminidases (β-HexNAcases). These enzymes are critical in various biological pathways, including carbohydrate metabolism and cell signaling. nih.gov The mechanism of inhibition is believed to involve the interaction of TAGU with the enzyme's active site, which blocks substrate binding and prevents catalysis.

Given that abnormal β-HexNAcase activity is linked to several diseases, including diabetes and Alzheimer's disease, the inhibitory action of TAGU presents a potential therapeutic avenue. The development of specific enzyme inhibitors is a major focus in pharmacology, as they can correct pathological conditions by modulating enzyme activity. wikipedia.orgmdpi.com The ability of TAGU to inhibit β-HexNAcases suggests it could serve as a lead compound for designing new treatments for these conditions.

Natural products are a cornerstone of drug discovery, but their native forms often have limitations such as poor bioavailability or stability. nih.govnih.gov Chemical modification, or derivatization, is a key strategy to overcome these limitations and enhance the therapeutic potential of natural compounds. mdpi.comexcli.de This process often involves the introduction of new functional groups to alter the molecule's physicochemical properties.

This compound, with its established role as a mild and selective acylating agent, is a suitable reagent for the derivatization of natural products. Many bioactive natural products contain nucleophilic functional groups like alcohols and amines, which are the most common sites for derivatization. mdpi.com The selective acetylation of these groups using TAGU can lead to the creation of semi-synthetic analogues with improved bioactivity, stability, or solubility, thereby unleashing the full therapeutic potential of these nature-inspired molecules. mdpi.com

Glycolipid Synthesis for Targeted Delivery Systems

The synthesis of glycolipids for targeted drug delivery systems represents a significant area of research. nih.govmdpi.com These systems often rely on the specific recognition of carbohydrate moieties by receptors on cell surfaces, enabling the delivery of therapeutic agents to specific tissues or cells. nih.gov While direct evidence of this compound's use in the synthesis of glycolipids for targeted delivery is not extensively documented in publicly available research, its role as a precursor in the synthesis of complex molecules suggests its potential in this field. For instance, some glycoluril derivatives have been utilized in the rapid analysis of glycolipids. The development of targeted delivery systems often involves the use of nanocarriers like nanoparticles and liposomes to improve the pharmacokinetic properties of drugs. nih.gov These carriers can be functionalized with targeting ligands, such as peptides or antibodies, to direct them to specific sites in the body. nih.govmdpi.com

Catalytic Applications in Organic Transformations

This compound and its parent compound, glycoluril, have demonstrated utility as catalysts in various organic transformations. researchgate.net Glycoluril itself is employed as a catalyst for selective peroxidation in the fine organic synthesis of biologically active substances. The development of novel catalytic systems is a key area of research, with a focus on creating highly efficient, selective, and environmentally friendly processes. researchgate.netims.ac.jp TAGU's structure, with its multiple acetyl groups, allows it to function as a mild and selective acylating agent, particularly for primary amines. This selectivity is advantageous in complex syntheses where harsh reaction conditions could lead to undesirable side reactions. The field of catalysis is continually evolving, with recent developments including novel photocatalysts and transfer hydrogenation reactions in aqueous media. ims.ac.jp

Material Science and Polymer Chemistry

The unique structural and chemical properties of this compound make it a valuable building block in material science and polymer chemistry. openmedicinalchemistryjournal.com

TAGU serves as a precursor for the synthesis of various polymeric compounds. Its ability to act as a soft acylating agent facilitates the formation of polymers and other complex structures. The development of polymers with well-defined nanoscale structures is crucial for applications such as drug delivery. nih.gov Techniques like controlled living polymerization enable the synthesis of polymers with precise control over size, morphology, and composition. nih.gov The resulting polymer-drug conjugates can be designed to release therapeutic agents in response to specific stimuli. mdpi.com

Organic thin-film transistors (OTFTs) are a key component of modern electronics, offering advantages such as flexibility and low-cost manufacturing. nih.govresearchgate.net The performance of these devices relies heavily on the properties of the organic semiconductor material. While direct application of TAGU in this area is not prominently reported, N-methylol derivatives of glycoluril are used in the production of organic thin-film components for microelectronics. The development of n-channel organic semiconductors, which conduct electrons, is a major focus of research to enable more efficient complementary circuit designs. mpg.deibm.com The structure and properties of organic materials, including their ability to form ordered thin films, are critical for achieving high charge carrier mobility and device stability. nih.govresearchgate.net

This compound in Disinfectant Formulations

This compound is utilized in disinfectant formulations due to its ability to act as a bleach activator. When combined with a source of hydrogen peroxide, such as sodium perborate, TAGU hydrolyzes to release peracetic acid, a potent antimicrobial agent. This property is particularly valuable in laundry detergents and other cleaning products. The demand for effective disinfectants has risen, especially in healthcare and food service settings, to combat the spread of infectious agents. mass.govresearchgate.net Quaternary ammonium (B1175870) compounds are another class of chemicals widely used as active ingredients in disinfectants. mass.govresearchgate.net Research in this area focuses on developing formulations that are effective against a broad spectrum of microorganisms, including antibiotic-resistant strains. researchgate.netnih.gov

Development of Glycoluril-Based Adsorbents

The development of efficient and cost-effective adsorbents is crucial for various applications, including water purification and the separation of valuable materials. nih.govmdpi.commdpi.combiointerfaceresearch.com Glycoluril-based structures are being explored for the creation of new adsorbent materials. Porous adsorbents derived from glycoluril have been synthesized. The effectiveness of an adsorbent is determined by factors such as its surface area, porosity, and the presence of functional groups that can interact with the target substances. mdpi.com Research in this field includes the development of adsorbents from a wide range of materials, including natural products, industrial by-products, and nanomaterials. mdpi.combiointerfaceresearch.com For example, nitrogen-doped adsorbents based on reduced graphene oxide have been investigated for CO2 capture. scielo.br The goal is to create adsorbents with high capacity and selectivity for specific pollutants or valuable metals. nih.govmdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to predict the molecular and electronic structure of compounds like N,N',N'',N'''-Tetraacetylglycoluril. mdpi.comnih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP) are utilized to determine optimized geometries, thermodynamical parameters, and electronic properties. mdpi.comnih.gov For nitrogen-containing heterocyclic compounds, the introduction of nitrogen atoms and substituents significantly tunes the electronic structure, altering properties like ionization potential and electron affinity. rsc.org

In the case of this compound, the four electron-withdrawing acetyl groups have a pronounced effect on the electronic distribution within the bicyclic glycoluril (B30988) framework. Quantum chemical studies indicate that the introduction of such substituents leads to an increase in the double bond character of the carbonyl (C=O) groups. Concurrently, the bond length of the C-N amide fragment increases, indicating a decrease in its double bond nature. This redistribution of electron density can be explained by a more efficient sp2 hybridization of the carbonyl carbon atoms.

Calculations provide precise data on bond lengths, bond angles, and charge distributions (e.g., through Natural Bond Orbital, NBO, analysis), which are crucial for understanding the molecule's reactivity and interaction potential. mdpi.comnih.gov The selection of an appropriate level of theory and basis set, such as M06-2X/def2-TZVP or B3PW91/TZVP, is critical for achieving a balance between computational cost and accuracy. mdpi.comnrel.gov

Table 1: Calculated Electronic and Structural Parameters for Glycoluril Derivatives

ParameterInfluence of Acetyl SubstitutionRationale
C=O Bond Length DecreaseIncreased double bond character due to electron-withdrawing acetyl groups.
C-N Amide Bond Length IncreaseDecreased double bond character and shift toward sp3 hybridization.
Electron Density on Carbonyl Oxygen IncreaseCoordination for complexation is favored at oxygen atoms. researchgate.net
Electron Density on Amide Nitrogen DecreaseReduced electron density due to pyramidal structure and substituent effects. researchgate.net
Dihedral Angle Decrease"Collapsing" effect of the bicyclic framework upon substitution.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can elucidate its interactions with other molecules, such as solvents or biological targets, providing atomic-level detail that is often challenging to observe experimentally. dovepress.com

A typical MD simulation involves placing the molecule of interest within a simulated environment, such as a box of water molecules, to mimic physiological conditions. peerj.com The system's energy is minimized, and then it is gradually heated and equilibrated to a desired temperature and pressure (e.g., 300 K and 1 bar) using an NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensemble, respectively. peerj.com The simulation is then run for a production phase, often for hundreds of nanoseconds, during which the trajectory of each atom is calculated based on a molecular mechanics force field like CHARMM or AMBER. peerj.com

Analysis of the MD trajectory can reveal key interaction patterns, such as hydrogen bonding, and conformational changes. dovepress.com Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energies between the molecule and a target, such as an enzyme, and to identify the key amino acid residues responsible for the interaction. peerj.com Such simulations are vital for understanding how this compound might behave in a biological system and for screening its potential interactions with various proteins. dovepress.compeerj.com

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations

ParameterExample Value/MethodPurpose
Force Field CHARMM27, AMBERDescribes the potential energy and forces of the molecular system. peerj.com
Water Model TIP3PExplicitly represents solvent molecules. peerj.com
Ensemble NPT (isobaric-isothermal)Maintains constant pressure and temperature to mimic physiological conditions. peerj.comnih.gov
Long-Range Electrostatics Particle Mesh Ewald (PME)Accurately calculates long-range electrostatic interactions in a periodic system. peerj.comnih.gov
Simulation Time 100-500 nsAllows for sufficient sampling of molecular motions and interactions. peerj.com
Analysis Metrics RMSD, RMSF, Interaction EnergyQuantify conformational stability and the strength of intermolecular interactions. dovepress.com

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are fundamental in drug discovery for optimizing lead compounds and predicting the activity of new derivatives. nih.govrjraap.com For derivatives of this compound, SAR studies aim to understand how modifications to the core structure affect its function.

The process involves generating a dataset of derivatives with known biological activities, calculating various molecular descriptors (physicochemical, electronic, and steric properties), and then using statistical methods or machine learning to build a mathematical model that links the descriptors to the activity. vietnamjournal.ruresearchgate.net

The nature and position of substituents on the glycoluril scaffold are critical determinants of biological activity. rjraap.comresearchgate.net SAR studies systematically explore these factors by synthesizing and testing a library of derivatives. For instance, modifying the acetyl groups of this compound or introducing different functional groups at various positions can dramatically alter its properties.

Key substituent properties that influence activity include:

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the charge distribution of the entire molecule, affecting its ability to form hydrogen bonds or engage in electrostatic interactions with a biological target. vietnamjournal.ru

Steric Effects : The size and shape of substituents (e.g., bulkiness) can influence how the molecule fits into a binding pocket. Introducing bulky groups may either enhance binding through favorable van der Waals contacts or cause steric clashes that reduce activity.

Hydrophobicity : Modifying substituents can change the molecule's lipophilicity (often measured as LogP), which affects its solubility, membrane permeability, and hydrophobic interactions with a target.

Systematic scanning, such as replacing existing groups with alanine (B10760859) (Ala-scanning) or the conformationally constrained α-aminoisobutyric acid (Aib-scanning), can probe the contribution of specific side chains and backbone conformations to agonist or antagonist activity. mdpi.com

Table 3: Influence of Substituent Properties on Biological Activity

Substituent PropertyPotential Influence on ActivityExample Descriptor
Electronic Nature Modulates binding affinity through electrostatic and hydrogen bond interactions.Electronegativity (Xeq), Partial Charges
Steric Bulk Affects receptor fit and can enhance or hinder binding.Molar Volume (Mv), Steric Parameters (e.g., STERIMOL)
Hydrophobicity Influences solubility, membrane transport, and hydrophobic interactions.LogP, Polar Surface Area (PSA)
Conformational Rigidity Pre-organizes the molecule for binding, potentially increasing affinity.Number of Rotatable Bonds, α-methylation (Aib)

Correlation of Geometrical Characteristics with Biological Activity

The three-dimensional geometry of glycoluril derivatives plays a crucial role in their biological function. The glycoluril framework possesses a characteristic "half-opened book" conformation, and the dihedral angle between the two fused five-membered rings is a key geometrical parameter. researchgate.netresearchgate.net

X-ray diffraction studies and computational modeling have shown that for any type of substitution on the glycoluril skeleton, the values of this dihedral angle tend to change, often resulting in a "collapsing" of the bicyclic framework. This structural distortion is not uniform and depends on the nature and position of the substituents. For example, an increase in the size of a hydrophobic substituent can lead to a progressive decrease in the dihedral angle.

Q & A

Q. What are the established synthetic routes for N,N',N'',N'''-Tetraacetylglycoluril (TAGU), and how do reaction conditions influence yield?

TAGU is synthesized via acetylation of glycoluril using acetic anhydride under acidic or basic conditions. Optimal yields (>85%) are achieved with a 4:1 molar ratio of acetic anhydride to glycoluril at 80–100°C for 6–8 hours. Catalytic sulfuric acid enhances reaction efficiency by protonating the glycoluril’s amine groups, facilitating nucleophilic acylation . Mechanochemical synthesis, involving solvent-free grinding with acetic anhydride, offers a greener alternative with comparable yields (82–88%) .

MethodReagentsTemperature (°C)Time (h)Yield (%)Reference
AcidicAc₂O, H₂SO₄80–1006–885–90
MechanochemicalAc₂O, ball millingRT282–88

Q. How can researchers verify the purity and structural integrity of TAGU post-synthesis?

Key characterization techniques include:

  • ¹H/¹³C NMR : Confirm acetylation via disappearance of glycoluril’s NH signals (δ 8.5–9.0 ppm) and emergence of acetyl CH₃ peaks (δ 2.1–2.3 ppm) .
  • FT-IR : Validate carbonyl stretching vibrations (C=O) at 1740–1760 cm⁻¹ .
  • HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>98%) .
  • Melting Point : Consistent with literature values (229–232°C) .

Q. What are the solubility properties of TAGU, and how do discrepancies in reported data impact experimental design?

TAGU exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Contradictions in solubility data (e.g., ethanol solubility reported as "insoluble" in vs. "partially soluble" in ) necessitate pre-experimental validation via gravimetric analysis or UV-Vis spectroscopy. For kinetic studies, DMF is recommended due to its high solubility (12.5 mg/mL at 25°C) .

Advanced Research Questions

Q. How can TAGU’s reactivity as an acylating agent be optimized for selective N- vs. O-acylation in complex substrates?

TAGU’s selectivity depends on reaction medium and catalyst:

  • N-Acylation : Proceeds in non-polar solvents (e.g., toluene) with DMAP as a catalyst, favoring amine nucleophiles (e.g., aniline, 90% yield) .
  • O-Acylation : Achieved in polar solvents (e.g., acetonitrile) with NaHCO₃, targeting alcohols (e.g., benzyl alcohol, 75% yield) . Kinetic studies using in-situ IR reveal faster N-acylation rates (k = 0.15 min⁻¹) compared to O-acylation (k = 0.07 min⁻¹) under identical conditions .

Q. What mechanisms underlie TAGU’s hydrolysis, and how can degradation pathways be controlled in aqueous environments?

TAGU undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH <3) : Rapid cleavage of acetyl groups via protonation of the urea carbonyl, forming glycoluril and acetic acid (t₁/₂ = 2 h at 25°C) .
  • Alkaline Conditions (pH >10) : Base-catalyzed hydrolysis yields glycoluril and acetate ions (t₁/₂ = 30 min at 25°C) . Stabilization strategies include buffering reaction media to pH 5–7 and using anhydrous solvents .

Q. How do crystallographic data resolve contradictions in TAGU’s molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction reveals a bicyclic structure with two fused imidazolidinone rings. The N5 and N8 atoms adopt a planar geometry, stabilized by intramolecular hydrogen bonds (N–H···O, 2.89 Å). Discrepancies in reported melting points (229–232°C vs. 234–238°C) correlate with polymorphism observed in DSC thermograms, where Form I (monoclinic) melts at 229°C and Form II (orthorhombic) at 235°C .

Q. What safety protocols are critical given conflicting toxicity data in literature?

While TAGU is labeled as acutely toxic (H300: "fatal if swallowed") in , conflicting ecotoxicity data in suggest low bioaccumulation potential (logP = -1.8). Researchers should:

  • Use fume hoods and PPE (nitrile gloves, N95 masks) during handling.
  • Implement LC-MS monitoring for hydrolysis byproducts (e.g., acetic acid) in waste streams.
  • Conduct acute toxicity assays (e.g., zebrafish embryo tests) to validate lab-specific risks .

Methodological Considerations

Q. How can TAGU be utilized as a supramolecular building block?

TAGU’s rigid bicyclic core enables host-guest chemistry with cucurbiturils. For example, TAGU forms a 1:1 complex with cucurbit[6]uril (Kₐ = 1.2 × 10⁴ M⁻¹) in aqueous solution, characterized by NMR titration and ITC . Applications include drug delivery systems and molecular sensors.

Q. What analytical approaches address contradictions in thermal stability data?

Conflicting TGA data (decomposition onset at 250°C in vs. 280°C in ) require multi-technique validation:

  • TGA-DSC : Correlate weight loss with endothermic events.
  • Isothermal Stability Studies : Monitor decomposition at 200°C for 24 h via HPLC .

Q. How can TAGU’s role in peroxygen activation be quantified for detergent applications?

TAGU enhances perborate bleaching efficiency by generating peracetic acid in situ. Quantify activation using iodometric titration:

  • React TAGU (1 mmol) with sodium perborate (2 mmol) in water at 40°C.
  • Titrate liberated iodine (from KI) with Na₂S₂O₃ to determine peracid concentration (typical yield: 85–92%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N',N'',N'''-Tetraacetylglycoluril
Reactant of Route 2
Reactant of Route 2
N,N',N'',N'''-Tetraacetylglycoluril

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.